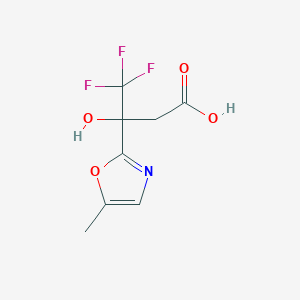
2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound known for its diverse chemical properties and applications. The triazole ring structure is prominent in many pharmaceutical agents, contributing to the compound's potential bioactivity and relevance in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves the formation of the triazole ring followed by substitution reactions to introduce the thioacetamide group. The process generally starts with the formation of the 1,2,4-triazole core through cyclization reactions involving hydrazines and acylating agents under controlled temperature and pH conditions. Further functionalization is achieved through nucleophilic substitution and amidation reactions.
Industrial Production Methods
In industrial settings, the compound can be produced through multi-step synthesis routes incorporating batch and flow chemistry techniques. High-throughput screening and automated systems ensure efficiency and scalability. Reaction conditions are optimized for temperature, solvent choice, and catalyst presence to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can occur in the presence of agents such as sodium borohydride.
Substitution: Halogenation or alkylation can be achieved using suitable halides and alkylating agents.
Common Reagents and Conditions
Reagents commonly used in its reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, aryl halides.
Major Products Formed
Products from these reactions include various substituted derivatives, such as:
Sulfoxides and sulfones (from oxidation)
Alkylated triazole derivatives (from substitution)
Reduced triazole derivatives (from reduction)
Scientific Research Applications
The compound's versatility finds applications across multiple fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Investigated as a candidate for drug development due to its unique pharmacophore.
Industry: : Utilized in the development of new materials with specialized properties.
Mechanism of Action
The compound's mechanism of action involves:
Binding to specific molecular targets, such as enzymes or receptors, influencing their activity.
Inhibiting or activating biochemical pathways, leading to therapeutic effects.
Pathways commonly affected include metabolic enzymes and signaling proteins involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Compounds structurally related to 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide include:
2-(4-amino-5-(phenyl)-4H-1,2,4-triazol-3-yl)thioacetamide
2-(4-amino-5-(ethyl)-4H-1,2,4-triazol-3-yl)thioacetamide
Uniqueness
The uniqueness of this compound lies in the specific substitution pattern on the triazole ring and the presence of the m-tolyl and p-tolyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Conclusion
This compound is a chemically intriguing and versatile compound with significant potential in various fields of scientific research. Its unique structural attributes and reactivity make it a focal point for ongoing studies and applications.
Properties
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-6-8-15(9-7-12)20-16(24)11-25-18-22-21-17(23(18)19)14-5-3-4-13(2)10-14/h3-10H,11,19H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXBPJNWRLBKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methoxy-N-[[(3-methoxybenzoyl)amino]-(3-phenoxyphenyl)methyl]benzamide](/img/structure/B2980817.png)

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2980820.png)
![2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2980822.png)
![4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2980824.png)




![N-[3-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide](/img/structure/B2980830.png)
![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2980833.png)
![Ethyl 2-(3-(pyrrolidin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate](/img/structure/B2980834.png)


